1-methyl-5-phenyl-1H-pyrazole
Overview
Description
1-methyl-5-phenyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block for the synthesis of more complex molecules.
Mechanism of Action
Target of Action
1-Methyl-5-phenyl-1H-pyrazole is a pyrazole derivative, a class of compounds known for their diverse biological activities Similar compounds have been found to interact with multiple receptors, contributing to their broad-spectrum biological activities .
Mode of Action
Phenylpyrazole insecticides, which share a similar structure, function by blocking glutamate-activated chloride channels in insects
Biochemical Pathways
Pyrazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound could potentially interact with multiple biochemical pathways.
Result of Action
Given the broad biological activities associated with pyrazole derivatives , it can be inferred that this compound could potentially induce a variety of molecular and cellular changes.
Action Environment
The structure and reactivity of pyrazoles can be influenced by factors such as tautomerism and prototropy , which could potentially be affected by environmental conditions.
Biochemical Analysis
Biochemical Properties
1-Methyl-5-phenylpyrazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances . The interaction with cytochrome P450 can lead to the inhibition or activation of this enzyme, affecting the metabolic pathways of other compounds. Additionally, 1-Methyl-5-phenylpyrazole can bind to proteins involved in cell signaling pathways, influencing cellular responses .
Cellular Effects
1-Methyl-5-phenylpyrazole has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to alter the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and energy production . Furthermore, 1-Methyl-5-phenylpyrazole can impact cell signaling pathways by binding to specific receptors or enzymes, thereby affecting downstream signaling events .
Molecular Mechanism
The molecular mechanism of action of 1-Methyl-5-phenylpyrazole involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can bind to the active sites of enzymes, such as cytochrome P450, leading to the inhibition or activation of these enzymes . This binding can result in changes in the metabolic pathways of other compounds. Additionally, 1-Methyl-5-phenylpyrazole can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-5-phenylpyrazole can change over time due to its stability, degradation, and long-term effects on cellular function . Studies have shown that 1-Methyl-5-phenylpyrazole is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to 1-Methyl-5-phenylpyrazole has been observed to cause changes in cellular function, such as alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-Methyl-5-phenylpyrazole vary with different dosages in animal models. At low doses, it has been found to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, 1-Methyl-5-phenylpyrazole can cause toxic effects, such as neurotoxicity and liver damage . These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in cellular function .
Metabolic Pathways
1-Methyl-5-phenylpyrazole is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . It can affect the metabolism of other compounds by inhibiting or activating these enzymes, leading to changes in metabolic flux and metabolite levels . Additionally, 1-Methyl-5-phenylpyrazole can interact with cofactors required for enzyme activity, further influencing metabolic pathways .
Transport and Distribution
Within cells and tissues, 1-Methyl-5-phenylpyrazole is transported and distributed through interactions with transporters and binding proteins . It can bind to specific transporters that facilitate its movement across cell membranes, affecting its localization and accumulation within different cellular compartments . The distribution of 1-Methyl-5-phenylpyrazole within tissues can also be influenced by its binding to plasma proteins, which can affect its bioavailability and activity .
Subcellular Localization
The subcellular localization of 1-Methyl-5-phenylpyrazole is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules to exert its effects . The activity and function of 1-Methyl-5-phenylpyrazole can be influenced by its localization within specific subcellular compartments, affecting its interactions with enzymes, proteins, and other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-methyl-5-phenyl-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction typically requires heating and can be carried out in solvents such as ethanol or methanol .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of solvent-free conditions or green solvents is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 1-methyl-5-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated pyrazoles, aminopyrazoles, thiopyrazoles.
Scientific Research Applications
Comparison with Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties and used in the treatment of neurological disorders.
5-Amino-3-methyl-1-phenylpyrazole: Used in the synthesis of more complex heterocyclic systems and has potential biological activities.
3(5)-Substituted Pyrazoles: These compounds exhibit tautomerism, which influences their reactivity and biological activities.
Uniqueness: 1-methyl-5-phenyl-1H-pyrazole stands out due to its specific substitution pattern, which imparts unique reactivity and stability. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-methyl-5-phenylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-12-10(7-8-11-12)9-5-3-2-4-6-9/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHYNCJBWXKZGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188201 | |
Record name | 1-Methyl-5-phenylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50188201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3463-27-2 | |
Record name | 1-Methyl-5-phenyl-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3463-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-5-phenylpyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003463272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-5-phenylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50188201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the photochemical reactions that 1-methyl-5-phenylpyrazole can undergo?
A1: Upon exposure to UV light, 1-methyl-5-phenylpyrazole undergoes a variety of photochemical reactions, including:
- Phototransposition: This leads to the formation of different isomers, namely 1-methyl-5-phenylimidazole, 1-methyl-2-phenylimidazole, and 1-methyl-4-phenylimidazole. These isomers are formed through P(4), P(6), and P(7) permutation pathways, respectively. []
- Photocleavage: This results in the formation of (E)/(Z)-3-(N-methylamino)-3-phenylpropenenitrile and (E)/(Z)-2-(N-methylamino)-2-phenylethenyl isocyanide. []
- Diels-Alder reaction: When irradiated in furan solvent, 1-methyl-5-phenylpyrazole forms endo and exo adducts with furan via a 4-phenyl-5-methyl-1,5-diazabicyclo[2.1.0]pent-2-ene intermediate. [] This reaction pathway is favored over phototransposition in furan.
Q2: What is the significance of the 4-phenyl-5-methyl-1,5-diazabicyclo[2.1.0]pent-2-ene intermediate observed during the photolysis of 1-methyl-5-phenylpyrazole?
A2: The formation of 4-phenyl-5-methyl-1,5-diazabicyclo[2.1.0]pent-2-ene during the photolysis of 1-methyl-5-phenylpyrazole in furan provides the first direct evidence for the existence of a 1,5-diazabicyclo[2.1.0]hex-2-ene intermediate in pyrazole photochemistry. [] This finding supports the proposed electrocyclic ring closure-heteroatom migration mechanism for the P(6) and P(7) phototransposition pathways observed in pyrazoles.
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